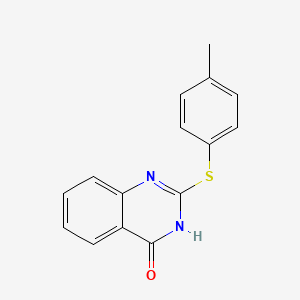

2-(p-Tolylthio)quinazolin-4(3H)-one

説明

Structure

3D Structure

特性

CAS番号 |

6956-59-8 |

|---|---|

分子式 |

C15H12N2OS |

分子量 |

268.3 g/mol |

IUPAC名 |

2-(4-methylphenyl)sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)19-15-16-13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |

InChIキー |

GBDNJHRXTWVKQB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for 2 P Tolylthio Quinazolin 4 3h One and Its Precursors

Classical and Contemporary Approaches to Quinazolin-4(3H)-one Core Synthesis

The synthesis of the quinazolin-4(3H)-one scaffold is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into condensation reactions involving anthranilic acid derivatives and various cyclization strategies.

Condensation Reactions Utilizing Anthranilic Acid Derivatives

A cornerstone of quinazolinone synthesis involves the use of anthranilic acid and its derivatives. One of the most fundamental methods is the reaction of anthranilic acid with a suitable one-carbon source, such as formamide (B127407) or formic acid, to generate the basic quinazolin-4(3H)-one structure.

A prevalent strategy for synthesizing 2-thio-substituted quinazolinones, which are key precursors to the title compound, involves the condensation of anthranilic acid with thiourea (B124793) or its derivatives. This reaction is often carried out in the presence of a catalyst and heat. For instance, the reaction of anthranilic acid with ammonium (B1175870) thiocyanate (B1210189) can yield 2-mercaptoquinazolin-4(3H)-one.

Another important precursor, 2,3-dihydro-2-thioxoquinazolin-4(1H)-one, can be synthesized from anthranilamide and carbon disulfide. This intermediate provides a reactive thiol group at the C2 position, which is crucial for the subsequent introduction of the p-tolylthio moiety.

The following table summarizes key condensation reactions for the synthesis of quinazolin-4(3H)-one precursors:

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Anthranilic Acid | Thiourea | 2-Mercaptoquinazolin-4(3H)-one | |

| Anthranilic Acid | Ammonium Thiocyanate | 2-Mercaptoquinazolin-4(3H)-one | |

| Anthranilamide | Carbon Disulfide | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one |

Cyclization Strategies for the Quinazolinone Heterocycle

Various cyclization strategies have been developed to construct the quinazolinone ring system. The Niementowski quinazolinone synthesis, a classic method, involves the thermal condensation of anthranilic acid with amides. While historically significant, this method often requires high temperatures and can result in moderate yields.

More contemporary approaches often employ microwave irradiation to accelerate the reaction and improve yields. For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been achieved through a one-pot, three-component reaction of isatoic anhydride, a primary amine, and an orthoester under microwave irradiation.

Another strategy involves the cyclization of N-acylanthranilic acids. These can be prepared by acylating anthranilic acid, and subsequent treatment with a nitrogen source, such as ammonia (B1221849) or an amine, leads to the formation of the quinazolinone ring.

Targeted Synthesis of the 2-(p-Tolylthio) Substituent

The introduction of the p-tolylthio group at the C2 position of the quinazolinone core is a critical step in the synthesis of the title compound. This is typically achieved by forming a thioether linkage.

Introduction of the Thioether Linkage at the C2 Position

The most common method for introducing the thioether linkage is through the nucleophilic substitution of a suitable leaving group at the C2 position of the quinazolinone ring with p-toluenethiol. A key intermediate for this reaction is 2-mercaptoquinazolin-4(3H)-one or its tautomer, quinazoline-2(1H),4(3H)-dithione.

The synthesis of 2-(p-tolylthio)quinazolin-4(3H)-one can be achieved by reacting 2-mercaptoquinazolin-4(3H)-one with 4-methylbenzenethiol (B89573) (p-toluenethiol) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the thiol group of the quinazolinone, forming a thiolate anion which then acts as a nucleophile.

Alternatively, the reaction can proceed via an S-alkylation of 2,3-dihydro-2-thioxoquinazolin-4(1H)-one with a p-tolyl halide, such as p-tolyl bromide, in the presence of a base.

The following table outlines the reactants for the formation of the C2-thioether linkage:

| Quinazolinone Precursor | Reagent | Base | Product | Reference |

| 2-Mercaptoquinazolin-4(3H)-one | p-Toluenethiol | Potassium Carbonate | 2-(p-Tolylthio)quinazolin-4(3H)-one | |

| 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | p-Tolyl bromide | Sodium Hydroxide | 2-(p-Tolylthio)quinazolin-4(3H)-one |

Precursor Design for the p-Tolylthio Moiety

The primary precursor for the p-tolylthio moiety is p-toluenethiol (also known as 4-methylbenzenethiol). This commercially available reagent is the direct source of the p-tolylthio group in the nucleophilic substitution reaction.

In some synthetic variations, a p-tolylthiourea (B1348918) derivative could be used in the initial condensation step with anthranilic acid, directly incorporating the p-tolylthio group during the formation of the quinazolinone ring. However, the stepwise approach involving the initial formation of a 2-thioxoquinazolinone followed by S-alkylation is more commonly reported.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods for quinazolinone derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents, such as water or ethanol.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent another green chemistry approach. These procedures reduce the use of solvents and purification steps, leading to a more atom-economical and environmentally benign process. For instance, a one-pot synthesis of 2-thio-substituted quinazolinones could involve the in-situ generation of the 2-mercaptoquinazolinone followed by the immediate addition of the alkylating agent.

The use of solid-supported catalysts and solvent-free reaction conditions are also being explored to develop more sustainable synthetic routes to quinazolinone derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for the rapid and efficient construction of heterocyclic compounds, including quinazolinones. ingentaconnect.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

Several strategies for the microwave-assisted synthesis of quinazolinone derivatives have been reported. One common approach involves the condensation of anthranilic acid derivatives with various reagents. For instance, the reaction of substituted methyl anthranilate with iso(thio)cyanates in a mixture of DMSO and water under microwave irradiation can produce 2,4(1H,3H)-quinazolinediones and their 2-thioxo analogs without the need for a catalyst or base. nih.gov This method is suitable for creating a diverse library of compounds. nih.gov

Another microwave-assisted method involves the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid, acid chlorides, and primary amines. researchgate.netresearchgate.net This reaction proceeds through a 4H-3,1-benzoxazin-4-one intermediate and offers advantages such as high yields and short reaction times (7-10 minutes). researchgate.net The use of microwave irradiation can also facilitate the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, providing a green and rapid route to quinazolinone derivatives. rsc.org

Thiourea and its derivatives are also important precursors in microwave-assisted quinazolinone synthesis. nih.govfrontiersin.org For example, 2-aminobenzophenones can be condensed with thiourea under microwave irradiation to form 4-aryl substituted quinazoline (B50416) derivatives. nih.govfrontiersin.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-propyl-4(3H)-quinazolin-4-one

| Method | Reaction Time | Temperature (°C) | Yield (%) |

| Conventional Heating | 8 hours | 120 | 67-71 |

| Microwave Irradiation | 3-5 minutes | 120 | 87-95 |

Data sourced from a study on the synthesis of bioactive quinazolin-4(3H)-one derivatives. researchgate.net

Phase-Transfer Catalysis in Quinazolinone Formation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. slideshare.netcapes.gov.br This methodology is considered a green chemistry approach as it can reduce the need for organic solvents and often leads to high yields and selectivity. researchgate.net In the context of quinazolinone synthesis, PTC has been employed for various transformations, including N-alkylation and the formation of the quinazoline ring itself. researchgate.netnih.gov

Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336, are common phase-transfer catalysts. researchgate.net They function by transporting an anion from the aqueous phase to the organic phase, where it can react with an organic substrate. slideshare.net

A notable application of PTC in quinazolinone chemistry is the synthesis of 6-bromo-4-alkylthioquinazoline derivatives starting from anthranilic acid. nih.gov This multi-step process involves acylation, bromination, hydrolysis, ring formation, vulcanization, and finally, a thioether substitution, all facilitated by phase-transfer catalysis. nih.gov The combination of microwave irradiation and PTC has also proven to be an effective strategy for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one, using tetrabutylammonium benzoate (B1203000) (TBAB) as the catalyst. researchgate.netepa.gov This combined approach offers a simple, efficient, and environmentally friendly route to 2,3-disubstituted quinazolin-4-ones. researchgate.netepa.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a key strategy for the synthesis of the quinazolinone core. These methods often involve the formation of a precursor which then undergoes an intramolecular cyclization with concomitant oxidation to yield the aromatic quinazolinone ring system. Various oxidizing agents and catalytic systems have been developed to facilitate this transformation.

One approach involves the reaction of 2-aminobenzamides with aldehydes, which initially form a dihydroquinazoline (B8668462) intermediate. This intermediate is then oxidized to the corresponding quinazolin-4(3H)-one. Traditional methods have utilized stoichiometric amounts of oxidants like potassium permanganate (B83412) (KMnO4) or manganese dioxide (MnO2). nih.gov More recently, greener and more efficient methods have been developed. For instance, an electrochemical approach using potassium persulfate (K2S2O8) as a radical initiator allows for the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides under transition-metal-free and base-free conditions. nih.gov

Another strategy is the PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.orgresearchgate.net This reaction proceeds via a 5-exo-trig cyclization to afford pyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.orgresearchgate.net This method provides access to close structural analogs of naturally occurring alkaloids. beilstein-journals.org

Furthermore, metal-free oxidative annulation reactions have been reported. For example, the reaction of 2-aminobenzophenone (B122507) with cyanamide (B42294) derivatives in the presence of p-toluenesulfonic acid (PTSA) or potassium tert-butoxide (KOtBu) can yield 2-aminated quinazolines. mdpi.com

Metal-Catalyst Free Conditions in Quinazolinone Synthesis

The development of metal-catalyst free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metals. mdpi.comrsc.org Several metal-free approaches for the synthesis of quinazolinones have been successfully developed. mdpi.com

One such method involves the one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.orgbohrium.com This approach is notable for its good functional group tolerance and the absence of any external oxidant. rsc.orgbohrium.com The thiol substrate itself is believed to promote the final dehydroaromatization step. rsc.org

Another metal-free strategy utilizes dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a methine source for the intramolecular oxidative annulation of 2-aminobenzamides. rsc.org This method has been successfully applied to the synthesis of the drug methaqualone. rsc.org

Furthermore, quinazolin-4(3H)-ones can be synthesized from o-aminobenzamides and styrenes under metal- and catalyst-free conditions, using di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive. mdpi.com Base-promoted, transition-metal-free protocols have also been established, for instance, using potassium carbonate (K2CO3) as a mild base in polyethylene (B3416737) glycol (PEG-200) as a solvent for the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org

Water can also be used as a solvent in the catalyst-free synthesis of quinazolinones from aldehydes and o-aminobenzamides at elevated temperatures. researchgate.net These methods highlight the ongoing efforts to develop more sustainable and environmentally benign synthetic routes to this important class of heterocyclic compounds. researchgate.net

Functionalization and Derivatization Strategies of the 2-(p-Tolylthio)quinazolin-4(3H)-one Scaffold

The 2-(p-tolylthio)quinazolin-4(3H)-one scaffold serves as a versatile platform for further chemical modifications. Functionalization can be directed at several positions on the quinazolinone ring system, as well as on the appended p-tolyl group, allowing for the generation of a diverse library of derivatives with potentially enhanced or modulated biological activities.

Modifications at the N3 Position of the Quinazolinone Ring

The N3 position of the quinazolinone ring is a common site for derivatization, often leading to significant changes in the pharmacological profile of the resulting compounds. A variety of substituents can be introduced at this position, typically through alkylation or related reactions.

N-alkylation is a frequently employed strategy. rsc.org For instance, the reaction of a 2-substituted-4(3H)-quinazolinone with an alkyl halide in the presence of a base can introduce an alkyl group at the N3 position. juniperpublishers.com The choice of base and solvent can be crucial for achieving regioselectivity, as O-alkylation can sometimes be a competing reaction. nih.gov However, under typical two-phase catalytic conditions with alkali metal carbonates in aprotic solvents, N3-alkylation is generally favored. juniperpublishers.com

Microwave-assisted N-alkylation has also been shown to be an efficient method. mdpi.com For example, the alkylation of quinazoline-2,4-diones with dialkyl carbonates can be achieved under microwave irradiation in the presence of potassium carbonate, leading to high yields in short reaction times. mdpi.com

The Mannich reaction provides another route for functionalization at the N3 position. This involves the reaction of the quinazolinone with formaldehyde (B43269) and a primary or secondary amine, resulting in the introduction of an aminomethyl group at N3.

Furthermore, more complex side chains can be introduced. For example, reacting the quinazolinone with ethyl bromoacetate (B1195939) can introduce an ester functionality at the N3 position, which can then be further modified, for instance, by converting it to a hydrazide and subsequently to various Schiff bases. mdpi.com This modular approach allows for the synthesis of a wide range of 2,3-disubstituted quinazolin-4-ones. researchgate.net

Table 2: Examples of N3-Functionalization of Quinazolinone Scaffolds

| Starting Quinazolinone | Reagent | Product | Reference |

| 2-Propyl-4(3H)-quinazolin-4-one | Ethyl 4-(bromomethyl)benzoate | Ethyl 4-((4-oxo-2-propylquinazolin-3(4H)-yl)methyl)benzoate | researchgate.netepa.gov |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | Methyl 2-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetate | rsc.org |

| Quinazoline-2,4-dione | Dimethyl carbonate | 1,3-Dimethylquinazoline-2,4-dione | mdpi.com |

| 2-(p-Tolylamino)quinazolin-4(3H)-one | 2-Aminoethanol | 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | nih.govresearchgate.net |

Substituent Variations on the p-Tolyl Moiety

Modifications to the p-tolyl group of 2-(p-tolylthio)quinazolin-4(3H)-one can also be explored to investigate structure-activity relationships. While direct substitution on the p-tolyl ring of the final compound can be challenging, a more common and versatile approach is to synthesize analogs with pre-functionalized thiophenol derivatives.

This strategy involves reacting the appropriate quinazolinone precursor, such as a 2-thioxoquinazolone or a 2-haloquinazolone, with a variety of substituted p-thiocresols. This allows for the introduction of a wide range of substituents at different positions on the phenyl ring of the thioether linkage.

For example, one could envision using thiophenols with electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, halo, cyano) to systematically probe the electronic requirements for biological activity. Additionally, the introduction of hydroxyl groups on the phenyl ring has been shown to be important for the antioxidant activity of 2-phenylquinazolin-4(3H)-one derivatives, a principle that could be extended to the 2-phenylthio series. nih.gov Studies have shown that the presence of at least one hydroxyl group, particularly in the ortho or para position, is beneficial for antioxidant properties. nih.gov

Furthermore, the synthesis of derivatives with different substitution patterns on the phenyl ring of the 2-thioether moiety can be guided by the known biological activities of other quinazolinone analogs. For instance, various substituted 2-phenyl and 2-naphthyl quinazolinones have been synthesized and evaluated for their antiproliferative activities. nih.gov

Introduction of Additional Heterocyclic Fragments

The introduction of additional heterocyclic moieties onto the quinazolinone ring system is a common strategy to expand its chemical space and modulate its pharmacological properties. A prominent method for achieving this involves the cyclization of a 2-thioxoquinazoline precursor with suitable reagents to form fused heterocyclic systems, such as triazolo-quinazolinones. While the direct derivatization of 2-(p-tolylthio)quinazolin-4(3H)-one by introducing a heterocyclic fragment is not extensively documented, the synthesis of such structures can be inferred from the well-established reactions of its 2-thioxo analogue, 2-mercaptoquinazolin-4(3H)-one.

The general approach involves the reaction of a 2-thioxo- or 2-mercapto-quinazolinone derivative with hydrazonoyl chlorides. This reaction leads to the formation of a fused nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one ring system. The 2-thioxo group serves as a reactive handle for the annulation of the triazole ring.

For instance, the synthesis of variously functionalized octahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-ones has been successfully achieved by reacting 2-thioxopyrimidin-4-ones with different hydrazonoyl chlorides. nih.govnih.gov This methodology is applicable to quinazolinone systems as well. The reaction typically proceeds in a suitable solvent, such as dioxane, in the presence of a base like triethylamine. nih.gov

The initial step of the reaction is the S-alkylation of the 2-thioxo group by the hydrazonoyl chloride, followed by an intramolecular cyclization with the elimination of a molecule of hydrogen sulfide (B99878) to afford the final triazolo-quinazolinone product. The substituent on the hydrazonoyl chloride (R' in the scheme below) and the substituents on the quinazolinone ring will determine the final structure of the derivative.

A series of novel ( nih.govnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and their corresponding esters have been synthesized. nih.gov The synthetic route involved the S-alkylation of potassium 2-thio- nih.govnih.govmdpi.comtriazolo[1,5-c]quinazoline with various halogenocarboxylic acids and their esters. nih.gov This demonstrates the utility of the thio-functionality in further derivatization to append other chemical moieties.

The following table summarizes representative examples of heterocyclic fragments introduced onto a quinazolinone-related scaffold, which is analogous to the derivatization of 2-(p-tolylthio)quinazolin-4(3H)-one.

| Starting Material | Reagent | Heterocyclic Product | Reference |

| 2-Thioxopyrimidin-4-one | Hydrazonoyl Chlorides | Octahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one | nih.govnih.gov |

| Potassium 2-thio- nih.govnih.govmdpi.comtriazolo[1,5-c]quinazoline | Halogenocarboxylic acids/esters | ( nih.govnih.govmdpi.comTriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids/esters | nih.gov |

| 2-Hydrazino-3-methyl-3,4-dihydro-4-quinazolinone | Carbon disulfide | 4-Methyl-1-thioxo-1,2,4,5-tetrahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one | mdpi.com |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the 2-(p-tolylthio)quinazolin-4(3H)-one scaffold, particularly when introducing new heterocyclic rings, often raises questions of regioselectivity and stereoselectivity. These aspects are crucial as different isomers can exhibit distinct biological activities.

Regioselectivity:

The reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides has been shown to be highly regioselective. nih.govnih.gov This reaction can theoretically lead to two different regioisomers: the angular nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-ones and the linear nih.govnih.govmdpi.comtriazolo[5,1-b]quinazolin-5-ones. Experimental results have demonstrated that the reaction proceeds in a regioselective manner to exclusively produce the angular isomers. nih.govnih.govnih.gov This outcome is attributed to electronic control during the cyclization step. nih.gov

In the context of electrophilic attack on related systems, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one, the regioselectivity is dependent on the nature of the electrophile. Alkyl and aryl halides react to give the corresponding S-substituted derivatives. researchgate.net In contrast, the reaction with acyl halides can lead to a mixture of kinetically controlled S-acyl derivatives and thermodynamically more stable N²-acyl derivatives, with the latter being favored under prolonged reaction times. researchgate.net This highlights the tunable reactivity of the thio-functionalized quinazolinone system.

The alkylation of potassium 2-thio- nih.govnih.govmdpi.comtriazolo[1,5-c]quinazoline with halogenocarboxylic acids and their esters also proceeds S-regioselectively. nih.gov

Stereoselectivity:

The formation of new stereocenters is a key consideration in the synthesis of complex molecules. In the synthesis of octahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-ones from cyclohexane-fused 2-thioxopyrimidin-4-ones, both cis and trans stereoisomers of the products were obtained. nih.gov The stereochemistry of the final products was confirmed using X-ray crystallography and two-dimensional NMR studies. nih.gov

Furthermore, a highly stereoselective three-step synthesis of chiral 3H-quinazoline-4-one derivatives has been reported, achieving enantiomeric excesses greater than 93%. arkat-usa.orgnih.gov This method involves the Mumm reaction of an imidoyl chloride with α-amino acids, followed by a reductive cyclization, demonstrating that high levels of stereocontrol are achievable in the synthesis of quinazolinone derivatives. arkat-usa.orgnih.gov

The following table provides a summary of the observed selectivity in reactions involving the quinazolinone scaffold.

| Reaction Type | Reactants | Selectivity Observed | Outcome | Reference |

| Cyclization | 2-Thioxopyrimidin-4-ones and Hydrazonoyl Chlorides | Regioselective | Exclusive formation of angular nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-ones | nih.govnih.gov |

| Electrophilic Attack | 4-Methyl-1-thioxo-1,2,4,5-tetrahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one and Alkyl/Aryl Halides | Regioselective | S-substituted derivatives | researchgate.net |

| Electrophilic Attack | 4-Methyl-1-thioxo-1,2,4,5-tetrahydro nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one and Acyl Halides | Regioselective (condition dependent) | Kinetically controlled S-acylation, thermodynamically controlled N-acylation | researchgate.net |

| Cyclization | Cyclohexane-fused 2-thioxopyrimidin-4-ones and Hydrazonoyl Chlorides | Stereoselective | Formation of both cis and trans isomers | nih.gov |

| Cyclization | Imidoyl chloride and α-amino acids | Stereoselective | Enantiomerically pure quinazolin-4-ones (ee >93%) | arkat-usa.orgnih.gov |

Chemical Reactivity and Transformation Studies of 2 P Tolylthio Quinazolin 4 3h One

Reactions Involving the Thioether Linkage

The thioether bond in 2-(p-tolylthio)quinazolin-4(3H)-one is a key functional group that can be targeted for modification. While the carbon-sulfur bond itself is relatively stable, the sulfur atom can be alkylated or oxidized, and functional groups attached to the sulfur can be further manipulated.

Research has demonstrated that the initial formation of similar 2-thioether linkages often proceeds via the S-alkylation of a corresponding 2-mercaptoquinazolinone precursor with an appropriate halide. For instance, the reaction of 2-mercapto-3-arylquinazolin-4(3H)-ones with ethyl bromoacetate (B1195939) in the presence of a weak base like potassium carbonate proceeds smoothly to afford the 2-S-acetate derivative. nih.gov This indicates the nucleophilic character of the sulfur in the parent thione.

Once the thioether linkage is established, further reactions can be carried out on substituents connected to the sulfur atom without cleaving the C-S bond. A prominent example is the conversion of the ethyl ester of a 2-S-acetate derivative into the corresponding acid hydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol. nih.gov This highlights the stability of the thioether bond to nucleophilic attack under these conditions.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Source |

|---|---|---|---|---|

| 2-(S-Ethyl Acetate)-3-arylquinazolin-4(3H)-one | Hydrazine hydrate, Ethanol, Reflux | 2-(S-Acetohydrazide)-3-arylquinazolin-4(3H)-one | Hydrazinolysis | nih.gov |

| 3-Phenyl-2-thioxoquinazoline-4-one ester | Benzyl (B1604629) halide | Benzylated thioether derivative | S-Alkylation | acs.org |

| Ester derivative of S-benzylated quinazolinone | NaOH (Hydrolysis) | Carboxylic acid derivative | Ester Hydrolysis | acs.org |

Electrophilic and Nucleophilic Reactions on the Quinazolinone Core

The quinazolinone scaffold contains both an electron-rich aromatic ring and electrophilic centers, allowing for both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution: The fused benzene (B151609) ring of the quinazolinone system can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the amide and thioether substituents. The amide group is generally a deactivating, meta-directing group, while the thioether group is an activating, ortho-, para-directing group. libretexts.org Studies on related quinazolinone systems, such as the bromination of 2-propyl-3-phenylquinazolin-4(3H)-one in glacial acetic acid, confirm that halogenation occurs on the fused benzene ring. nih.gov For 2-(p-tolylthio)quinazolin-4(3H)-one, electrophilic attack is predicted to occur on the benzene portion of the quinazolinone moiety, with the precise position depending on the interplay between the directing groups and reaction conditions.

Nucleophilic Reactions: The C4 carbonyl carbon represents an electrophilic site. While it is part of a stable amide linkage, the entire quinazolinone ring can be subject to nucleophilic attack under certain conditions. More commonly, the C4 position can be activated to facilitate nucleophilic substitution. For example, treatment of related quinazolinones with reagents like phosphorus oxychloride (POCl₃) can convert the C4-oxo group into a 4-chloro derivative, which is a good leaving group readily displaced by various nucleophiles such as amines and hydrazines. Furthermore, a bromine atom on a side chain at the C2 position can be displaced by nucleophiles like phenylhydrazine, demonstrating that nucleophilic substitution can occur at positions peripheral to the core. nih.gov

| Starting Material | Reagents and Conditions | Product | Reaction Type | Source |

|---|---|---|---|---|

| 2-Propyl-3-phenylquinazolin-4(3H)-one | Br₂, Glacial Acetic Acid | Brominated quinazolinone derivative | Electrophilic Aromatic Substitution | nih.gov |

| 2-(1-Bromopropyl)-3-phenylquinazolin-4(3H)-one | Phenylhydrazine, Ethanol, Reflux | 2-(1-(2-Phenylhydrazinyl)propyl) derivative | Nucleophilic Substitution | nih.gov |

Redox Chemistry and Oxidation/Reduction Transformations

The redox chemistry of 2-(p-tolylthio)quinazolin-4(3H)-one is primarily centered on the thioether linkage and the potential for reactions on the quinazolinone ring system.

Oxidation: The sulfur atom of the thioether is susceptible to oxidation. While specific studies on 2-(p-tolylthio)quinazolin-4(3H)-one are not prevalent, standard organic chemistry principles suggest it can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations are typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions.

Reduction: The quinazolinone ring is generally stable to various reducing conditions. For instance, catalytic hydrogenation (e.g., using Pd/C and H₂) is often employed to reduce other functional groups in the molecule, such as nitro groups or to perform debenzylation, without affecting the core heterocyclic structure. nih.gov The synthesis of quinazolinones from 2-nitrobenzamides also involves a reduction of the nitro group, which proceeds while leaving the precursor to the heterocyclic ring intact. nih.govnih.gov

| Transformation | Typical Reagents | Product | Reaction Type |

|---|---|---|---|

| Thioether to Sulfoxide | m-CPBA (1 equiv) or H₂O₂/AcOH | 2-(p-Tolylsulfinyl)quinazolin-4(3H)-one | Oxidation |

| Thioether to Sulfone | m-CPBA (2 equiv) or KMnO₄ | 2-(p-Tolylsulfonyl)quinazolin-4(3H)-one | Oxidation |

| Reduction of other functionalities (e.g., benzyl group) | H₂, Pd/C | Quinazolinone core remains intact | Reduction |

Ring-Opening and Rearrangement Pathways

The stability of the quinazolinone ring is substantial, but under certain conditions, ring-opening or rearrangement reactions can occur. The amide bond within the pyrimidinone ring is the most likely site for cleavage.

Harsh hydrolytic conditions, such as refluxing in strong aqueous acid or base, can lead to the opening of the lactam ring to yield the corresponding 2-aminobenzoic acid derivative. The stability of the quinazolinone system is demonstrated by synthetic procedures that utilize reflux in 5% aqueous NaOH to achieve the final ring closure step, indicating that more forcing conditions would be necessary for the reverse reaction. nih.gov

While specific rearrangements of 2-(p-tolylthio)quinazolin-4(3H)-one are not widely documented, thermal reactions on related structures, such as the thermal acylation and subsequent cyclization of a side chain at 180-240°C, show the potential for high-temperature intramolecular transformations that leave the primary quinazolinone ring intact. clockss.org

Thermal and Photochemical Reactivity

The response of 2-(p-tolylthio)quinazolin-4(3H)-one to heat and light is of interest for both its stability and potential for inducing specific reactions.

Thermal Reactivity: The quinazolinone scaffold is generally thermally robust. As noted, related structures can withstand temperatures as high as 240°C during intramolecular cyclization reactions. clockss.org This stability is crucial for synthetic applications that require high temperatures.

Photochemical Reactivity: Studies on the photophysical properties of structurally similar 2-(aryl/thienyl)quinazolin-4(3H)-ones provide insight into their interaction with light. These compounds exhibit fluorescence, typically in the blue-green region of the spectrum, with quantum yields being sensitive to the nature of the substituent at the 2-position and the polarity of the solvent. nih.gov For example, the fluorescence quantum yield of some derivatives decreases in polar solvents like acetonitrile (B52724) compared to nonpolar solvents like toluene. nih.gov This suggests a charge-transfer character in the excited state. While this research focuses on photophysical properties rather than photochemical reactions, it establishes that the molecule does absorb UV-Vis light and can be promoted to an excited state, which is a prerequisite for any photochemical transformation. Specific studies on photochemical rearrangements or degradation of 2-(p-tolylthio)quinazolin-4(3H)-one are limited, but the inherent fluorescence suggests a pathway for de-excitation that competes with chemical reactions.

| Compound Type | Property | Observation | Source |

|---|---|---|---|

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | Fluorescence | Emission in the blue-green region. | nih.gov |

| 2-Aryl-quinazolin-4(3H)-ones with donor groups | Solvatochromism | Fluorescence quantum yield is solvent-dependent. | nih.gov |

Structural Characterization and Advanced Elucidation Techniques

Spectroscopic Analysis for Structural Confirmation and Detailed Assignment

Spectroscopic methods are fundamental to the confirmation of a chemical structure. For a molecule like 2-(p-Tolylthio)quinazolin-4(3H)-one, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be essential for a complete structural assignment. However, specific experimental data for this compound remains elusive in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques like HMBC, COSY)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(p-Tolylthio)quinazolin-4(3H)-one, ¹H NMR would be expected to show distinct signals for the aromatic protons on both the quinazolinone ring system and the p-tolyl group, as well as a signal for the N-H proton and the methyl group. The integration of these signals would correspond to the number of protons in each environment.

Similarly, ¹³C NMR would provide information on the number and chemical environment of all carbon atoms in the molecule, including the characteristic carbonyl carbon of the quinazolinone ring and the carbons of the two aromatic rings.

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) would be instrumental in establishing the connectivity between different parts of the molecule. COSY spectra would reveal proton-proton couplings within the same spin system, while HMBC would show correlations between protons and carbons that are two or three bonds apart, thus confirming the link between the p-tolylthio group and the quinazolinone core at the C2 position. Despite the theoretical utility of these techniques, no specific spectral data or assignments for 2-(p-Tolylthio)quinazolin-4(3H)-one could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of 2-(p-Tolylthio)quinazolin-4(3H)-one, characteristic absorption bands would be expected. These would include a strong absorption for the C=O (carbonyl) group of the quinazolinone ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The C-S stretching vibration, which confirms the thioether linkage, would be expected in the fingerprint region, although it can sometimes be weak and difficult to assign definitively. A specific, published IR spectrum for this compound could not be sourced.

Mass Spectrometry (MS and HRMS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₅H₁₂N₂OS). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the characteristic cleavage of the molecule, such as the loss of the p-tolyl group or other fragments from the quinazolinone ring. No published mass spectrometry data for 2-(p-Tolylthio)quinazolin-4(3H)-one was identified during the literature survey.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation.

Intermolecular Interactions and Crystal Packing

Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking between the aromatic rings. These interactions govern how the molecules pack in the crystal lattice, influencing physical properties like melting point and solubility. The absence of a published crystal structure for 2-(p-Tolylthio)quinazolin-4(3H)-one means that these crucial solid-state details remain unknown.

In Vitro Biological Activity Evaluation and Mechanistic Interrogations of 2 P Tolylthio Quinazolin 4 3h One and Its Derivatives Emphasis on in Vitro, Mechanistic Understanding, and Potential for Specific Activities, Avoiding Clinical Claims, Dosage, or Safety

Investigation of Enzyme Inhibition Profiles

The ability of 2-(p-Tolylthio)quinazolin-4(3H)-one and its analogs to inhibit specific enzymes has been a key area of research. These in vitro assays provide valuable insights into the compound's mechanism of action at a molecular level.

Kinase Inhibition (e.g., CDK2, HER2, EGFR, PI3Kα)

Quinazoline (B50416) derivatives are widely recognized for their potential as kinase inhibitors, which are crucial regulators of cell signaling pathways. nih.gov Aberrant kinase activity is often implicated in diseases like cancer. nih.gov

Derivatives of the quinazolinone scaffold have been investigated for their inhibitory effects on several kinases. For instance, certain 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potential CDK2 inhibitors. nih.gov In one study, compounds 5c and 8a demonstrated significant growth inhibition against the MDA-MB-435 melanoma cell line, with cell cycle analysis indicating that compound 5c caused cell cycle arrest at the S and G2/M phases, suggesting CDK2 as a plausible target. nih.gov

Furthermore, the quinazolinone core is a key feature in several approved epidermal growth factor receptor (EGFR) inhibitors. nih.gov Research into novel 2,4-disubstituted quinazolines has shown that some compounds exhibit potent cytotoxicity against breast cancer cells by targeting the EGFR-PI3K signaling pathway. nih.gov Specifically, compound 9n was found to decrease the expression of p-EGFR and p-PI3K. nih.gov Molecular docking studies have further supported the potential of these compounds to bind to the active site of EGFR. nih.gov While direct inhibitory data for 2-(p-Tolylthio)quinazolin-4(3H)-one on HER2 and PI3Kα is not extensively detailed in the provided context, the general class of quinazolinones shows significant activity against these and other related kinases. nih.govnih.gov

Table 1: Selected Kinase Inhibition Data for Quinazolinone Derivatives

| Compound | Target Kinase | Cell Line | Activity | Reference |

| 5c | CDK2 | MDA-MB-435 | 94.53% Growth Inhibition | nih.gov |

| 8a | CDK2 | MDA-MB-435 | 94.15% Growth Inhibition | nih.gov |

| 5k | EGFRwt-TK | A549, PC-3, SMMC-7721 | IC50 = 10 nM (EGFRwt-TK) | nih.gov |

| 9n | EGFR, PI3K | MDA-MB-231, MCF-7 | Significant inhibition of colony formation and migration | nih.gov |

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. nih.gov The inhibition of this enzyme leads to the disruption of DNA coiling and uncoiling processes, ultimately resulting in bacterial cell death. nih.gov

Recent studies have focused on quinazolin-2,4-dione derivatives as potential DNA gyrase inhibitors. rsc.orgresearchgate.net These compounds are considered fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. researchgate.net For example, a series of new quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole, and/or oxazole (B20620) moieties were synthesized and evaluated for their antibacterial activity through DNA gyrase inhibition. rsc.org Compound 3c from this series showed promising antibacterial activity at low concentrations against various pathogenic bacteria. rsc.org Another study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB inhibitors, with compound f14 exhibiting an IC50 of 0.28 µM against S. aureus GyrB. nih.gov

Table 2: DNA Gyrase Inhibition by Quinazolinone Derivatives

| Compound | Target | IC50 | Reference |

| f4 | S. aureus GyrB | 0.31 µM | nih.gov |

| f14 | S. aureus GyrB | 0.28 µM | nih.gov |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria. The inhibition of urease can be a therapeutic strategy against infections caused by ureolytic bacteria.

Several studies have demonstrated the potent urease inhibitory activity of quinazolin-4(3H)-one derivatives. A series of 2,3-disubstituted quinazolin-4(3H)-one derivatives containing furan (B31954) and oxadiazole rings were synthesized and showed potent urease inhibitory activity, with IC50 values ranging from 1.55 ± 0.07 to 2.65 ± 0.08 µg/mL. nih.gov In particular, a compound with a 4-chloro group on the phenyl ring (3a ) was the most effective inhibitor with an IC50 value of 1.55 ± 0.11 µg/mL. nih.gov Another study on quinazolinone hybrid molecules containing coumarin, furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings also reported outstanding urease inhibitory potentials with IC50 values between 1.26 ± 0.07 and 7.35 ± 0.31 µg/mL. nih.gov

Table 3: Urease Inhibition by Quinazolin-4(3H)-one Derivatives

| Compound Series | IC50 Range (µg/mL) | Most Active Compound | Most Active IC50 (µg/mL) | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones (furan/oxadiazole) | 1.55 ± 0.07 - 2.65 ± 0.08 | 3a (4-chloro phenyl) | 1.55 ± 0.11 | nih.gov |

| Quinazolinone hybrids (coumarin/furan/triazole/thiadiazole) | 1.26 ± 0.07 - 7.35 ± 0.31 | Coumarin derivatives | 1.26 ± 0.07 - 1.82 ± 0.10 | nih.gov |

Glycosidase Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase)

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion. nih.gov Inhibitors of these enzymes can delay carbohydrate breakdown and glucose absorption, which is a therapeutic approach for managing postprandial hyperglycemia. nih.govyoutube.com

While direct studies on 2-(p-Tolylthio)quinazolin-4(3H)-one are not specified, related quinoline-1,3,4-oxadiazole conjugates have been evaluated for their α-glucosidase and α-amylase inhibitory potentials. nih.gov These compounds generally showed stronger inhibition against α-glucosidase compared to α-amylase. nih.gov For example, compound 4i in one study exhibited an α-glucosidase inhibition with an IC50 of 15.85 µM. nih.gov Luteolin, a flavonoid, has also been shown to be a potent inhibitor of both α-glucosidase and α-amylase. researchgate.net The search for natural and synthetic inhibitors of these enzymes is an active area of research. nih.govchemfaces.com

Antimicrobial Activity Studies (In Vitro)

The in vitro evaluation of the antimicrobial properties of 2-(p-Tolylthio)quinazolin-4(3H)-one and its derivatives against various bacterial strains is crucial to understanding their potential as anti-infective agents.

Antibacterial Screening Against Specific Strains

Numerous studies have reported the in vitro antibacterial activity of quinazolinone derivatives against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov A series of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives were evaluated against five Gram-positive bacteria (Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes) and five Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, Klebsiella oxytoca, and Enterobacter cloacae). nih.gov The results indicated that many of these compounds possessed strong activity against both bacterial types, with some compounds showing particular potency against E. coli. nih.gov

Another study on substituted 2-chloromethyl-4-methyl-quinazoline derivatives also confirmed their antimicrobial activity using the disk diffusion technique. researchgate.net It was noted that compounds containing nitrogen heterocyclic moieties often displayed more favorable antimicrobial activity. researchgate.net The introduction of specific substituents, such as chloro or hydroxy groups, has been shown to enhance the antimicrobial properties of quinazolinone derivatives in many cases. nih.gov

Table 4: Overview of Antibacterial Screening of Quinazolinone Derivatives

| Compound Series | Bacterial Strains Tested | General Findings | Reference |

| 2-Thioxobenzo[g]quinazolin-4(3H)-ones | Gram-positive & Gram-negative | Strong activity against both; notable activity against E. coli. | nih.gov |

| 2-Chloromethyl-4-methyl-quinazolines | Not specified | Compounds with nitrogen heterocycles showed favorable activity. | researchgate.net |

| Various 2,3,6-substituted quinazolin-4(3H)-ones | Not specified | Chloro or hydroxy substitutions often enhance activity. | nih.gov |

Antifungal Evaluation

Quinazolinone derivatives have demonstrated notable potential as antifungal agents. nih.govmdpi.comnih.gov In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these compounds against various fungal strains.

Substitutions on the quinazolinone ring system have been shown to significantly influence antifungal activity. For instance, the presence of a chlorine atom on the side chain of some newly synthesized quinazolinone derivatives has been linked to enhanced cytotoxicity. nih.gov Similarly, substitutions with bromine or chlorine at positions 6 and 8 of the quinazolinone's phenyl ring can improve their antimicrobial properties. nih.gov One study found that a derivative, compound 6b , showed promising effects against Candida albicans, Aspergillus fumigatus, and Aspergillus niger. tandfonline.com Another compound, 5a , was more effective against Candida glabrata. tandfonline.com

The antifungal activity of these compounds is often evaluated against a panel of fungal species, including those of clinical and agricultural importance. For example, some derivatives have been tested against plant pathogenic fungi like Fusarium oxysporum. researchgate.net The results from these evaluations help in understanding the structure-activity relationships (SAR) that govern the antifungal efficacy of these molecules.

Mechanisms of Antimicrobial Action

The antimicrobial action of quinazolinone derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and supercoiling. nih.gov This mode of action is similar to that of fluoroquinolone antibiotics. nih.gov

The structural characteristics of quinazolinones, including the presence of specific substituents, play a vital role in their antimicrobial efficacy. For example, the presence of a methyl group in conjunction with chlorine atoms on the quinazoline ring has been suggested to enhance antimicrobial activity against a broad spectrum of microbes. nih.gov Furthermore, some quinazolinone derivatives are thought to interact with the cell wall and DNA of microorganisms, leading to their demise. jocpr.com The ability of these compounds to inhibit penicillin-binding proteins (PBPs), particularly PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), highlights another key mechanism of their antibacterial action. acs.org

Antioxidant Potential and Radical Scavenging Mechanisms (In Vitro)

Quinazolinone derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. jocpr.comrsc.org The antioxidant capacity is often evaluated using various in vitro assays that measure the compound's ability to donate a hydrogen atom or an electron to a radical species.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to assess antioxidant activity. mdpi.comresearchgate.net In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to the pale yellow-colored diphenylpicrylhydrazine. abcam.comcaymanchem.com The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging capacity of the tested compound. abcam.comcaymanchem.com

Studies on various 2-substituted quinazolin-4(3H)-ones have shown that their DPPH radical scavenging activity is concentration-dependent. rsc.org The presence of hydroxyl groups on the phenyl ring at position 2 of the quinazolinone scaffold is often crucial for antioxidant activity. nih.govnih.gov For instance, some dihydroxy-substituted quinazolinones have demonstrated potent radical scavenging activity. nih.gov

Hydrogen Atom Transfer (HAT) Pathways

The hydrogen atom transfer (HAT) mechanism is a primary pathway through which antioxidants exert their effects. frontiersin.org In this process, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netacs.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group on the antioxidant molecule. frontiersin.org A lower BDE indicates a greater ease of hydrogen atom donation and, consequently, higher antioxidant activity. frontiersin.org

For quinazolinone derivatives, the presence of hydroxyl or amine groups can facilitate HAT. frontiersin.org The reactivity of these compounds in HAT processes can be influenced by the electronic properties of the substituents on the quinazolinone ring system. researchgate.netnih.gov

Electron Transfer (ET) Mechanisms

Another significant mechanism for antioxidant action is single-electron transfer (ET). frontiersin.org In the ET pathway, the antioxidant donates an electron to a free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (PT) in what is known as the single-electron transfer followed by proton transfer (SET-PT) mechanism. frontiersin.org The feasibility of this mechanism is assessed by parameters such as the ionization potential (IP) and proton dissociation enthalpy (PDE). frontiersin.org

Copper-catalyzed reactions, which can involve one- and two-electron mechanisms, are also relevant in the context of quinazolinone chemistry and their potential biological activities. mdpi.com

Metal Ion Chelation Properties

The ability of certain compounds to chelate metal ions is an important aspect of their antioxidant activity. Metal ions, such as copper and iron, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these metal ions, antioxidants can prevent the generation of these harmful radicals.

Antiproliferative and Cell Growth Modulation Studies (In Vitro Cell Line Assays)

The potential of 2-(p-Tolylthio)quinazolin-4(3H)-one and its related compounds to inhibit the growth of cancer cells has been a primary area of investigation. These studies are conducted using various human cancer cell lines in a laboratory setting.

Effects on Cancer Cell Lines

Derivatives of 2-thioquinazolin-4(3H)-one have demonstrated varied inhibitory effects against several human tumor cell lines. nih.gov For instance, in one study, a series of these compounds were tested against hepatocellular carcinoma (HEPG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

For example, certain 2-thioquinazolin-4(3H)-one derivatives exhibited notable anti-tumor activities against the HEPG-2 cell line, with IC50 values as low as 3.92 µM. nih.gov Other derivatives displayed moderate activity against the same cell line with IC50 values in the range of 11.53 to 19.5 µM. nih.gov Similarly, studies on quinazolin-4(3H)-one hydrazides have shown potent cytotoxicity against MCF-7 and A2780 cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, from 0.14 to 0.84 µM. nih.gov

It is important to note that the antiproliferative activity can be broad-spectrum, affecting various types of cancer cells, or it can be more selective towards specific cell lines. nih.govcapes.gov.br For instance, some quinazolin-4(3H)-one derivatives have shown efficacy against non-small cell lung cancer (NSCLC) cell lines, including those resistant to standard therapies. nih.gov

Apoptosis Induction Pathways in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key mechanism by which many anticancer agents exert their effects is by inducing apoptosis in tumor cells. nih.gov

Flow cytometry analysis using Annexin V-FITC/propidium iodide staining is a common method to detect and quantify apoptosis. Studies have shown that derivatives of 2-(p-Tolylthio)quinazolin-4(3H)-one can induce both early and late-stage apoptosis in cancer cells. nih.gov For example, one derivative was found to trigger a significant increase in the apoptotic cell population in HCT-116 cells compared to untreated control cells. nih.gov The total apoptosis induced by this compound was 46.53%, a substantial increase from the 2.15% observed in the control group. nih.gov This indicates that the compound actively promotes cell death pathways within the cancer cells.

The process of apoptosis is complex, involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Both pathways converge to activate caspases, a family of proteases that execute the final stages of cell death. nih.govnih.gov Research suggests that some quinazoline derivatives may trigger apoptosis by causing DNA damage, which in turn initiates these apoptotic cascades. nih.gov

Modulation of Cell Signaling Pathways

Cancer development and progression are often driven by aberrant cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Quinazoline derivatives have been shown to modulate several of these key pathways.

One of the most well-known targets of quinazoline-based compounds is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation. nih.govnih.gov By inhibiting EGFR, these compounds can disrupt the signaling cascades that drive tumor growth. nih.gov Some derivatives of 2-thioquinazolin-4(3H)-one have been designed as dual inhibitors of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), another important target involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Furthermore, some quinazoline derivatives have been found to affect other signaling molecules and pathways, including:

Aurora Kinase A (AKA): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis. nih.gov

PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a major focus of cancer research. nih.gov

NF-κB signaling pathway: This pathway is involved in inflammation and cell survival. nih.gov

The ability of these compounds to interact with multiple signaling pathways highlights their potential as multi-targeted agents in cancer therapy research. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for 2-(p-Tolylthio)quinazolin-4(3H)-one Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying different parts of the 2-(p-Tolylthio)quinazolin-4(3H)-one scaffold, researchers can identify key structural features required for its antiproliferative effects. researchgate.net

Impact of Substituent Variation on Biological Efficacy

SAR studies have revealed that substitutions at various positions of the quinazoline ring can significantly impact the biological activity. researchgate.net

Substitution at position 2: The nature of the substituent at the 2-position of the quinazoline ring is critical. For instance, the introduction of different aryl or heteroaryl groups can modulate the antiproliferative potency. researchgate.net

Substitution at position 3: Modifications at the 3-position have also been shown to influence activity. For example, the presence of a p-tolyl group at this position has been explored in various studies. nih.gov

Linker modifications: In derivatives where a side chain is attached, the length and flexibility of the linker can affect the binding to the target protein and, consequently, the biological activity. For example, a four-carbon linker was found to be optimal for dual inhibitory activity in a series of 4-anilino-quinazoline derivatives. mdpi.com

Pharmacophore Elucidation for Targeted Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. nih.gov This information is invaluable for designing new, more potent, and selective molecules.

For quinazoline derivatives, pharmacophore models have been developed to understand the key features for their interaction with specific targets like EGFR. nih.gov These models typically highlight the importance of:

Hydrogen bond donors and acceptors: These are crucial for anchoring the molecule within the active site of the target protein. nih.gov

Hydrophobic regions: These regions of the molecule interact with non-polar pockets in the target protein, contributing to the binding affinity.

Aromatic rings: The quinazoline ring itself and the attached aryl groups often engage in pi-pi stacking interactions with aromatic amino acid residues in the target's active site.

By understanding the pharmacophore for a specific activity, medicinal chemists can rationally design new derivatives of 2-(p-Tolylthio)quinazolin-4(3H)-one with improved efficacy and target selectivity.

Computational and Theoretical Chemistry Applications in Understanding 2 P Tolylthio Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These in silico techniques are crucial for understanding molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the distribution of electrons, DFT can predict a molecule's reactivity and stability. Studies on structurally related 2-(alkylthio)quinazolin-4(3H)-one derivatives provide a framework for understanding the electronic characteristics of the target compound researchgate.net.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to these analyses. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability researchgate.net. A smaller energy gap suggests higher reactivity.

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (σ), further quantify the reactivity. These parameters help in predicting how the molecule will behave in a chemical reaction ufms.br. For instance, calculations performed on related quinazolinone derivatives using the B3LYP functional and 6-311++G(d,p) basis set have been used to evaluate these properties ufms.br.

Table 1: Representative Electronic Properties of a 2-(Alkylthio)quinazolinone Analog Calculated by DFT researchgate.net

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.01 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.55 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.46 |

| Electronegativity (χ) | Tendency to attract electrons | 3.78 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.23 |

| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity | 0.44 |

Note: The data presented is for a structurally similar analog, 2-(Ethylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one, to illustrate the application of DFT.

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are valuable for assigning experimental signals.

For quinazolinone derivatives, DFT calculations have been employed to predict vibrational frequencies (IR) and chemical shifts (NMR) nih.gov. For example, the IR spectrum of a related quinazolinone derivative shows characteristic bands for C=O stretching around 1700 cm⁻¹, aromatic C-H stretching near 3120 cm⁻¹, and C=N stretching around 1593 cm⁻¹ .

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. Experimental ¹H NMR data for analogous 2-p-tolyl-quinazolin-4(3H)-one structures show signals for the methyl protons around δ 2.48 ppm and aromatic protons in the δ 7.40-8.35 ppm range rsc.org. The ¹³C NMR spectra show the methyl carbon at approximately δ 21.5 ppm and the carbonyl carbon (C=O) at δ 163.8 ppm rsc.org. Computational predictions aim to replicate these experimental values, aiding in the structural elucidation of new derivatives.

Table 2: Representative Experimental Spectroscopic Data for Analogs of 2-(p-Tolylthio)quinazolin-4(3H)-one

| Spectrum | Functional Group / Proton | Characteristic Signal | Reference |

|---|---|---|---|

| IR (cm⁻¹) | Quinazolinone C=O | ~1700 | |

| Aromatic C-H | ~3120 | ||

| Imine C=N | ~1593 | ||

| ¹H NMR (δ ppm) | -CH₃ (tolyl group) | ~2.4 | rsc.org |

| Aromatic Protons | 7.1 - 8.3 | rsc.orgrsc.org | |

| N-H (quinazolinone) | ~12.5 (broad singlet) | rsc.orgmdpi.com | |

| ¹³C NMR (δ ppm) | -CH₃ (tolyl group) | ~21.5 | rsc.org |

Theoretical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of transition states and activation energies. Intrinsic Reaction Coordinate (IRC) analysis confirms that a calculated transition state correctly connects the reactants and products, providing a detailed view of the reaction mechanism nih.gov.

For instance, in the study of a 1,3-dipolar cycloaddition reaction to form a quinazolin-4-one-isoxazole hybrid, DFT calculations were used to determine the activation energies for different possible products. The IRC analysis confirmed that the reaction proceeds through a concerted but asynchronous mechanism nih.gov. In another study on the photooxidation of a hexahydroquinazolinone derivative, theoretical calculations at the B3LYP/6311++G** level suggested a two-step mechanism with a low activation energy, explaining the spontaneous formation of the product mdpi.com. These types of analyses could be applied to understand the synthesis and reactivity of 2-(p-Tolylthio)quinazolin-4(3H)-one.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target .

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein; a more negative value typically indicates a stronger, more stable interaction ukaazpublications.com.

Numerous studies have performed molecular docking on quinazolinone derivatives to predict their potential as inhibitors of various enzymes. For example, 2-thio-substituted quinazolinones have been docked into the active sites of targets like the Coxsackievirus B4 (CVB4) 2A proteinase enzyme nih.gov and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) researchgate.net. These studies help in identifying which derivatives are most likely to be active and warrant further experimental investigation.

Table 3: Predicted Binding Affinities of Representative Quinazolinone Derivatives with Various Biological Targets

| Quinazolinone Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one analog | CVB4 2A Proteinase | -8.1 | nih.gov |

| 2-(Ethylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | VEGFR-2 | -7.94 | researchgate.net |

| 2-Substituted-3-allyl-4(3H)-quinazolinone analog | GABA-A Receptor | -7.21 | semanticscholar.org |

Beyond predicting binding affinity, molecular docking provides a three-dimensional model of the ligand-receptor complex, revealing the specific interactions that stabilize the binding. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or other non-covalent bonds with the ligand nih.gov.

For example, docking studies of a quinazolin-4(3H)-one derivative with the Epidermal Growth Factor Receptor (EGFR) kinase showed conventional hydrogen bonds with Met793 and Thr790 residues, along with several pi-alkyl interactions with Val726, Ala722, and Leu844 nih.gov. In another study, docking of a 2-(alkylthio)quinazolinone into the VEGFR-2 active site identified hydrogen bonding with the Cys919 residue and hydrophobic interactions with Val848 and Leu840 researchgate.net. This level of detail is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Table 4: Key Interacting Residues for Representative Quinazolinone Derivatives in Biological Targets

| Quinazolinone Derivative | Biological Target | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one ester analog | EGFR Kinase | Met793, Thr790, Lys745 | Hydrogen Bonds, Pi-Cation | nih.gov |

| Quinazolin-4(3H)-one ester analog | HER2 Kinase | Met801, Leu800 | Hydrogen Bonds | nih.gov |

| 2-(Propylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonds | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For 2-(p-Tolylthio)quinazolin-4(3H)-one and its analogs, MD simulations provide critical insights into their conformational flexibility, structural stability, and interaction dynamics with biological targets. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and predict thermodynamic properties.

In the context of quinazolinone derivatives, MD simulations are frequently employed to assess the stability of ligand-receptor complexes predicted by molecular docking. researchgate.netabap.co.innih.gov Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of a protein or ligand from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached equilibrium and the complex is stable. researchgate.netabap.co.in For example, in studies of quinazolinone derivatives targeting proteins like DNA gyrase subunit B (GyrB), stable RMSD values for both the ligand and the protein (often within a range of 1-3 Å) indicate a stable binding pose. abap.co.in

MD simulations also elucidate the nature and persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazolinone derivative and its target. nih.govresearchgate.net By tracking these interactions throughout the simulation, researchers can confirm the key residues responsible for binding affinity and selectivity. nih.govresearchgate.net For instance, simulations have been used to confirm that hydrogen bonding interactions with specific residues in the active sites of enzymes like VEGFR1 and VEGFR2 are maintained for over 90% of the simulation time, indicating a strong and stable interaction. nih.gov The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates. mdpi.com

Table 1: Parameters from Molecular Dynamics Simulations of Quinazolinone Derivatives

| Parameter | Description | Typical Findings for Stable Complexes | Reference |

|---|---|---|---|

| RMSD | Measures the deviation of atomic positions from a reference structure over time. | Low and stable fluctuation (e.g., 1-3 Å) indicates the system has reached equilibrium. | researchgate.netabap.co.in |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible and rigid regions of the protein-ligand complex. | researchgate.net |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between ligand and receptor. | High occupancy of key hydrogen bonds suggests stable and specific interactions. | nih.govresearchgate.net |

| Binding Free Energy (MM/GBSA) | An estimation of the ligand-target binding affinity. | More negative values indicate stronger binding affinity. | mdpi.com |

Prediction of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the reaction mechanisms involved in the synthesis of complex heterocyclic compounds like 2-(p-Tolylthio)quinazolin-4(3H)-one. Theoretical chemistry methods, particularly Density Functional Theory (DFT), are used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This allows chemists to understand the feasibility of a proposed synthetic route and to optimize reaction conditions.

The synthesis of the quinazolin-4(3H)-one core typically involves the cyclization of an anthranilamide derivative with a suitable electrophile. mdpi.com Computational studies can model these reaction pathways to predict the most likely mechanism. For instance, a common synthesis involves the condensation of 2-aminobenzamide with an aldehyde. mdpi.com A plausible mechanism that can be computationally modeled involves:

Nucleophilic attack of the primary amine of 2-aminobenzamide on the aldehyde carbonyl carbon.

Formation of a tetrahedral intermediate.

Dehydration to form an imine intermediate.

Intramolecular cyclization through the attack of the amide nitrogen onto the imine carbon.

Subsequent oxidation or rearrangement to yield the final quinazolinone ring. mdpi.com

DFT calculations can determine the geometry and energy of each intermediate and transition state in this process. sapub.org This provides a quantitative understanding of the reaction kinetics and thermodynamics. For example, by calculating the energy barriers for different potential pathways, researchers can predict which route is more favorable. nih.gov

Furthermore, computational modeling can investigate the role of catalysts, solvents, and substituent effects on the reaction mechanism. nih.gov For example, in metal-catalyzed syntheses, modeling can reveal the structure of the catalytic species and its interaction with the reactants throughout the catalytic cycle. nih.gov In the specific case of 2-(p-Tolylthio)quinazolin-4(3H)-one, computational methods could be used to model the introduction of the p-tolylthio group at the 2-position, predicting the reactivity of intermediates and the feasibility of different synthetic strategies.

Table 2: Computationally Modeled Steps in Quinazolinone Synthesis

| Reaction Step | Computational Insights | Methods Used | Reference |

|---|---|---|---|

| Condensation | Energy of intermediates and transition state for imine formation. | DFT | mdpi.com |

| Cyclization | Activation energy for the ring-closing step. | DFT | mdpi.com |

| Oxidation/Dehydrogenation | Feasibility and energetics of the final aromatization step. | DFT | mdpi.com |

| Catalyst Role | Interaction energies and structural changes in the catalyst-substrate complex. | DFT | nih.gov |

Ligand-Based and Structure-Based Drug Design Principles Applied to Quinazolinone Scaffold

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, making it a valuable framework for drug design. nih.gov Both ligand-based and structure-based computational approaches are extensively used to design novel quinazolinone derivatives, such as 2-(p-Tolylthio)quinazolin-4(3H)-one, with enhanced potency and selectivity.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of known active molecules. A key LBDD technique is Quantitative Structure-Activity Relationship (QSAR) modeling. proquest.comresearchgate.net In QSAR studies, a statistical model is built to correlate the chemical structures of a series of quinazolinone derivatives with their biological activities. nih.gov For instance, a 3D-QSAR model developed for quinazolinone-based inhibitors of Matrix Metalloproteinase-13 (MMP-13) identified that electrostatic and hydrophobic fields were the primary factors influencing activity. nih.govnih.gov Such models can then be used to predict the activity of new, unsynthesized compounds. proquest.comresearchgate.net

Pharmacophore modeling is another LBDD approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. This pharmacophore can be used as a 3D query to screen large compound libraries to find new potential inhibitors. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. The primary SBDD tool is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govnih.gov